molecular formula C4H2N2S B073293 4-Cyanothiazole CAS No. 1452-15-9

4-Cyanothiazole

Cat. No.: B073293
CAS No.: 1452-15-9
M. Wt: 110.14 g/mol
InChI Key: PNAFRZGWUVQUKH-UHFFFAOYSA-N
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Description

Its molecular formula is C4H2N2S, and it has a molecular weight of 110.14 g/mol . This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyanothiazole can be synthesized through the catalytic vapor phase ammoxidation of 4-methylthiazole. This process involves the reaction of 4-methylthiazole with ammonia and oxygen in the presence of a catalyst composed of oxides of manganese, chromium, and molybdenum . The reaction typically occurs at elevated temperatures and results in high selectivity and yield of this compound.

Industrial Production Methods: In industrial settings, the production of this compound often employs a similar ammoxidation process. The use of a cobalt molybdate catalyst wetted with potassium hydroxide has been reported to enhance the selectivity and yield of the desired product . This method is commercially viable and allows for large-scale production with high chemical purity.

Chemical Reactions Analysis

Types of Reactions: 4-Cyanothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The cyano group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced products.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

4-Cyanothiazole has numerous applications in scientific research:

Comparison with Similar Compounds

Uniqueness of 4-Cyanothiazole: this compound stands out due to its unique cyano group, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

1,3-thiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2S/c5-1-4-2-7-3-6-4/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAFRZGWUVQUKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3027401
Record name 4-Thiazolecarbonitrile
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Molecular Weight

110.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1452-15-9
Record name 4-Thiazolecarbonitrile
Source CAS Common Chemistry
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Record name 4-Cyanothiazole
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Record name 4-Thiazolecarbonitrile
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Record name 4-Thiazolecarbonitrile
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Record name Thiazole-4-carbonitrile
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Record name 4-CYANOTHIAZOLE
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Record name 4-CYANOTHIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the known synthetic routes to 4-cyanothiazole?

A1: Several synthetic approaches to this compound have been explored. One method involves the reaction of aminopropanedinitrile 4-methylbenzenesulfonate (also known as aminomalononitrile p-toluenesulfonate) with alkyl or aryl isothiocyanates. [] This reaction yields 5-amino-2-(substituted-amino)-4-cyanothiazoles. Additionally, research highlights the development of specific catalysts and processes for this compound synthesis. [] While details about these catalysts are limited in the provided abstracts, this suggests ongoing efforts to optimize its production.

Q2: Has the thermochemistry of this compound been studied?

A2: Yes, researchers have investigated the heats of combustion and formation for this compound. [] This information is valuable for understanding the thermodynamic properties of the compound and its potential reactivity in various chemical processes.

Q3: Is this compound used as a building block for other compounds?

A3: Yes, the reaction of aminopropanedinitrile 4-methylbenzenesulfonate with isothiocyanates, leading to this compound derivatives, highlights its use as a synthetic intermediate. [] These derivatives can further react with amidines or ortho esters to produce 7-amino-2-(substituted-amino)thiazolo[5,4-d]pyrimidines, demonstrating its utility in constructing more complex heterocyclic systems.

Q4: What industrial applications utilize this compound?

A4: this compound is a key intermediate in the production of commercially relevant nitriles. Specifically, it serves as a precursor in the ammoxidation of 4-methylthiazole to produce this compound. [] This process highlights the industrial significance of this compound in the synthesis of valuable chemical intermediates.

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